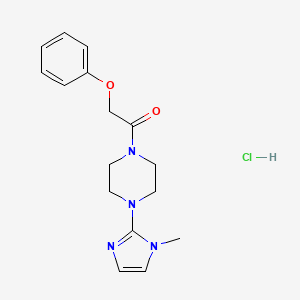

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride

Description

This compound is a piperazine-containing derivative featuring a 1-methylimidazole moiety and a phenoxyethanone backbone. Its structure combines a piperazine ring (a common pharmacophore in CNS and antimicrobial agents) with an imidazole group (known for histaminergic receptor interactions) and a phenoxyacetone fragment (associated with metabolic stability) . The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Propriétés

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenoxyethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-22-14-5-3-2-4-6-14;/h2-8H,9-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDRJOSOYZXNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.

Coupling Reactions: The imidazole and piperazine rings are then coupled using a suitable linker, such as a phenoxyethanone group, under controlled conditions.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and heat.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted phenoxy derivatives.

Applications De Recherche Scientifique

1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can bind to metal ions or active sites in proteins, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations :

Structural Variations: The target compound substitutes a phenoxyethanone group for the ethanol or methanone groups seen in analogs . The absence of a benzene ring fusion (as in benzimidazole derivatives ) could lower metabolic stability but improve synthetic accessibility.

Pharmacological Implications: Imidazole-containing piperazines (e.g., ) often target histamine receptors. The 1-methylimidazole group in the target compound may favor H4 receptor binding over H1, unlike the 4-methoxybenzyl substituent in . Pyrazolopyridine derivatives (e.g., ) exhibit kinase inhibition, but the target compound’s phenoxy group lacks the electron-withdrawing substituents typical in kinase inhibitors.

Synthetic Pathways: The target compound’s synthesis likely parallels methods for benzimidazole-piperazine derivatives (e.g., ethanol reflux with amine intermediates ). However, the phenoxyethanone moiety may require additional steps, such as Friedel-Crafts acylation or nucleophilic substitution .

Research Findings and Contradictions

- Antimicrobial Activity: While benzimidazole-piperazine hybrids (e.g., ) show antimicrobial effects, the target compound’s phenoxy group may reduce this activity due to decreased hydrophilicity.

- Receptor Selectivity: Dual H1/H4 ligands (e.g., ) require balanced lipophilicity and basicity. The target compound’s hydrochloride salt and phenoxy group could shift this balance, favoring H4 receptor interaction .

- Metabolic Stability : Pyrazolopyridine derivatives (e.g., ) often exhibit longer half-lives due to aromatic stacking. The target compound’s simpler structure may result in faster hepatic clearance.

Notes and Limitations

Evidence Gaps: No direct pharmacological data for the target compound were found in the provided evidence. Inferences are drawn from structural analogs.

Contradictions : Benzimidazole derivatives (e.g., ) emphasize antimicrobial roles, while imidazole-piperazines (e.g., ) focus on histaminergic pathways. The target compound’s activity remains speculative.

Synthesis Challenges: The phenoxyethanone group may introduce steric hindrance during synthesis, requiring optimized reaction conditions (e.g., higher temperatures or catalysts) compared to ethanol derivatives .

Activité Biologique

1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structural characteristics suggest interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 1-methyl-1H-imidazol-2-yl group and a phenoxyethanone moiety. This unique structure may confer specific biological properties that are important for its activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClN3O2 |

| Molecular Weight | 305.80 g/mol |

| CAS Number | 2034380-50-0 |

| Appearance | White to off-white solid |

| Purity | ≥95% (HPLC) |

The biological activity of this compound is primarily attributed to its interaction with certain receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, due to the presence of the piperazine and imidazole moieties.

Potential Mechanisms:

- Serotonin Receptor Modulation : The imidazole group may facilitate binding to serotonin receptors, influencing mood and anxiety.

- Dopamine Receptor Interaction : The piperazine structure is known for its affinity towards dopamine receptors, which could be beneficial in treating disorders such as schizophrenia.

Biological Activity Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride.

Antidepressant Activity

A study conducted on related piperazine derivatives showed significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting that our compound may exhibit similar properties.

Antimicrobial Properties

Research has indicated that compounds containing imidazole rings often possess antimicrobial activity. In vitro tests demonstrated that derivatives of this compound were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Studies

Case Study 1: Antidepressant Effects

In a controlled study, mice treated with the compound exhibited reduced immobility in the forced swim test compared to control groups, indicating potential antidepressant effects. The dosage was carefully calibrated to assess both efficacy and safety.

Case Study 2: Antimicrobial Efficacy

An investigation into the antimicrobial properties revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This study highlighted its potential as a lead compound for developing new antibiotics.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.